2-bromo-N-(piperidin-1-yl)pyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-N-piperidin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-8-9(4-5-12-10)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDTRGVVJRLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution with Piperidine
- Reagents: Piperidine and a suitable base (e.g., potassium carbonate).
- Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
- Procedure: The 2-bromopyridine undergoes nucleophilic aromatic substitution (SNAr), where the piperidine nitrogen displaces the bromide at the 4-position of the pyridine ring.
Research Data: This approach is well-documented for similar compounds, with reaction times of 12–24 hours and yields often exceeding 70%.
Method B: Palladium-Catalyzed Cross-Coupling
- Reagents: 2-bromopyridine, piperidine, Pd catalysts (e.g., Pd(PPh₃)₄), and bases like cesium carbonate.
- Conditions: Reactions performed in toluene or dioxane at 80–120°C under inert atmosphere.
- Outcome: Efficient coupling with high yields (up to 85%) and regioselectivity at the 4-position.
Research Findings: Cross-coupling methods provide high selectivity and are suitable for synthesizing derivatives with various substituents.
Summary of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages | Yield |
|---|---|---|---|---|---|---|
| Direct Bromination | Pyridine derivatives | Bromine, catalysts | 80–120°C | Simple, direct | Over-bromination, mixture of isomers | Moderate to high |
| Halogenation of 2-Aminopyridine | 2-Aminopyridine | Br₂, HBr | ~250°C | High yield, scalable | Requires high temperature | >90% |
| Copper-catalyzed bromination | Pyridine | Br₂, CuBr | 300–400°C | Simple steps | Low yield, by-products | Low to moderate |
| Nucleophilic substitution | 2-Bromopyridine | Piperidine, base | 80–120°C | High efficiency | Limited to specific conditions | >70% |
| Palladium-catalyzed cross-coupling | 2-Bromopyridine | Piperidine, Pd catalyst | 80–120°C | High regioselectivity | Cost of catalysts | Up to 85% |
Notable Research Findings and Data
- The synthesis of 2-bromopyridine via halogen exchange from 2-aminopyridine provides a robust route with yields exceeding 90%, as per patent CN104402805A.
- Direct bromination methods, although straightforward, require careful control to avoid polybromination and mixture formation.
- Cross-coupling reactions, especially palladium-mediated, are highly effective for attaching piperidine, offering yields above 80% and high regioselectivity.
- The overall synthesis of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine involves initial preparation of 2-bromopyridine, followed by nucleophilic substitution or cross-coupling to introduce the piperidine group.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridin-4-amines with various functional groups replacing the bromine atom.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include the corresponding amines or other reduced forms.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Medicinal Chemistry
- Biological Activity : Research indicates that 2-Bromo-N-(piperidin-1-yl)pyridin-4-amine may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as neurotransmitter receptors and enzymes involved in metabolic pathways .
- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for further drug development .
2. Organic Synthesis
- Building Block : The compound is employed as a building block in the synthesis of complex organic molecules and heterocycles. Its ability to undergo various chemical reactions (substitution, oxidation, reduction) facilitates the creation of diverse derivatives.
- Material Science : In industrial applications, it is used in producing advanced materials such as polymers and catalysts due to its unique chemical reactivity.
Case Studies and Research Findings
Several studies have documented the potential of this compound:
- Anticancer Activity : A study indicated that derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines, suggesting a promising avenue for developing anticancer agents .
- Neurotransmitter Interaction : Preliminary research focused on its binding affinity to neurotransmitter receptors, highlighting its potential role in neurological disorders.
- Catalytic Applications : Investigations into its use as a catalyst in organic reactions have shown enhanced efficiency compared to traditional catalysts, further supporting its industrial relevance.
Mechanism of Action
The mechanism of action of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine, emphasizing differences in substituents, molecular properties, and synthetic outcomes.
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding in receptor interactions compared to chlorine. Piperidine vs.
Synthetic Efficiency
- Reductive amination using NaBH₃CN (as in ) achieves moderate yields (~72%) for benzyl-substituted analogs, suggesting similar challenges in piperidine-substituted variants due to steric hindrance.
- Purity levels ≥95% (seen in and ) highlight the importance of chromatographic purification (e.g., AcOEt/Hex mixtures) for pharmaceutical-grade intermediates.
Structural Diversity and Applications
- Pyridine vs. Pyrimidine Cores : Pyrimidine analogs (e.g., 2-chloro-N-(piperidin-1-yl)pyrimidin-4-amine) introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities for kinase inhibition .
- Nitro and Cyclopropyl Groups : The nitro group in 3-bromo-5-nitro derivatives increases electrophilicity, while cyclopropyl substituents (e.g., in ) improve metabolic stability by reducing oxidative degradation .
Halogen Exchange Considerations
- demonstrates that halogen exchange (e.g., Br → I) on pyridin-4-amine derivatives can alter reactivity and cost-efficiency. For instance, acetyl chloride-mediated methods outperform chlorotrimethylsilane in yield and scalability, suggesting applicability to brominated analogs .
Biological Activity
2-Bromo-N-(piperidin-1-yl)pyridin-4-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄BrN₃, with a molecular weight of 270.16 g/mol. The compound features a bromine atom attached to a pyridine ring and a piperidine group, which enhances its reactivity and biological interactions. The unique structure allows for various synthetic modifications that can lead to derivatives with improved biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Similar compounds have shown the ability to inhibit Na+/K+-ATPase activity and affect oncogene activity in cancer cells. The piperidine moiety is often linked to enhanced bioactivity against cancer targets.
- Antimicrobial Activity : Studies on related piperidine derivatives suggest potential antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine may enhance this activity .
The biological mechanisms through which this compound operates are primarily linked to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical signaling pathways related to cancer progression. Its structural similarity to known inhibitors supports this hypothesis .
- Binding Affinity : Interaction studies indicate that the compound may bind effectively to various receptors or enzymes, influencing metabolic pathways and cellular signaling.
Anticancer Activity
A study highlighted the potential of piperidine derivatives, including this compound, in targeting cancer cells. The research focused on the inhibition of specific oncogenic pathways, demonstrating significant cytotoxic effects in vitro .
Antimicrobial Studies
In a comparative analysis of antimicrobial activities among piperidine derivatives, compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against bacterial strains. This suggests strong antibacterial potential, particularly when modified with electron-donating or withdrawing groups .
Data Tables
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-bromo-N-(piperidin-1-yl)pyridin-4-amine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of pyridine derivatives followed by nucleophilic substitution with piperidine. For example, analogous piperidine compounds are synthesized via reactions between ketones and amines under reflux conditions, followed by purification using column chromatography and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) . Solvent selection (e.g., DMF or THF) and temperature control are critical for optimizing yield.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm molecular structure and assess purity by identifying proton environments (e.g., aromatic protons, piperidine ring signals).
- Mass Spectrometry : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal packing and stereochemical details, particularly when studying derivatives with sulfonamide or halogen substituents .
Q. What are the known biological targets or mechanisms of action for piperidine-pyridine derivatives?
- Methodological Answer : Piperidine derivatives often target enzymes like cholinesterases or neurotransmitter receptors. For example, similar compounds inhibit acetylcholinesterase via π-π stacking and hydrogen bonding with catalytic sites. Biological assays (e.g., enzyme inhibition kinetics or receptor binding studies using radiolabeled ligands) are recommended to validate interactions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable routes. For instance, reaction path search algorithms combined with molecular dynamics simulations can model bromine substitution kinetics. Computational tools like Gaussian or ORCA are used to simulate intermediates, reducing experimental trial-and-error .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is critical. Theoretical frameworks, such as structure-activity relationship (SAR) models, should align with experimental conditions (e.g., pH, solvent polarity). Consulting domain experts and re-evaluating raw data from conflicting studies can clarify inconsistencies .
Q. What strategies address conflicting crystallographic data for halogenated piperidine derivatives?
- Methodological Answer : Reanalyze diffraction data (e.g., using SHELX or Olex2) to check for overlooked symmetry elements or disorder. Cross-reference with computational crystallography tools (e.g., Mercury CSD) to validate packing motifs. Supplementary datasets, such as temperature-dependent crystallography, may resolve thermal motion artifacts .
Q. How to design experiments for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Buffer solutions across a pH range (2–12) can identify hydrolysis-sensitive moieties. For thermal stability, differential scanning calorimetry (DSC) detects phase transitions .
Q. What parameters are critical for scaling up synthesis without yield reduction?
- Methodological Answer : Key factors include:
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic reactions.
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography enhances purity.
- Process Control : PAT (Process Analytical Technology) tools like in-line FTIR monitor reaction progress in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
